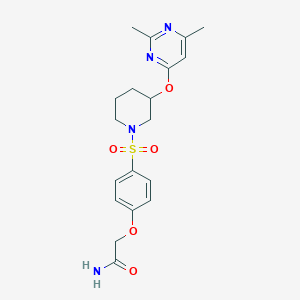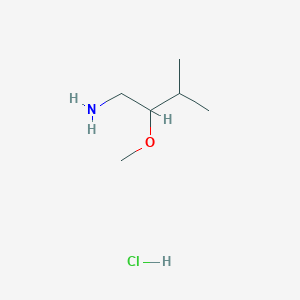
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has an amine group and a dimethylamine group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “tert-butyl (1-aminopropan-2-yl)carbamate” are synthesized through reactions involving amines .Molecular Structure Analysis
Based on similar compounds, this molecule likely contains multiple bonds, rotatable bonds, and aromatic bonds. It may also contain a six-membered ring .Chemical Reactions Analysis
The compound, being an amine, is likely to participate in reactions typical of amines, such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, “tert-butyl (1-aminopropan-2-yl)carbamate” is a powder and should be stored at 4°C .Applications De Recherche Scientifique
Metabolic N-Hydroxylation Studies
One study delves into the metabolic N-hydroxylation of potent psychotomimetic amines, exploring the biochemical pathways and synthetic approaches for hydroxylamine derivatives. This research is pivotal in understanding the metabolic transformation of related compounds, highlighting the synthetic versatility of amines in pharmacological contexts (Gal, Gruenke, & Castagnoli, 1975).
Heterocyclic Radical Reactivity
Another study investigates the reactivity of heterocyclic radicals, offering insights into the synthesis of isoxazole derivatives through aprotic decomposition. This research demonstrates the potential of amines in facilitating novel pathways to heteroaryl-isoxazoles, crucial for developing new chemical entities with potential applications in various industries (Vernin, Siv, Treppendahl, & Metzger, 1976).
Antibiotic Synthesis
Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development illustrates the critical role of amines in medicinal chemistry. The study outlines a practical, efficient, and stereoselective process, underscoring the importance of amines in the synthesis of therapeutics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Novel Multicomponent Synthesis
A research article reports on the efficient synthesis of pyridine-pyrimidines via a three-component reaction, showcasing the utility of amines in catalyzing multicomponent reactions for the synthesis of complex heterocyclic structures. This methodological advancement opens new avenues for the synthesis of compounds with potential applications in drug discovery and material science (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Flame-Retardant Curing Agents
Another study focuses on the synthesis and characterization of phosphorus- and silicon-containing flame-retardant curing agents, highlighting the role of amines in enhancing the thermal properties of epoxy resins. This research contributes to the development of materials with improved flame retardancy and thermal stability, vital for applications in aerospace, automotive, and electronic industries (Agrawal & Narula, 2014).
Mécanisme D'action
The mechanism of action is not clear without specific context. If this compound is used as a drug, its mechanism would depend on the target it interacts with in the body.
Propriétés
IUPAC Name |
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8(6-11)9-4-5-10(12-7-9)13(2)3/h4-5,7-8H,6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHPTEGYRCFLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CN=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |
CAS RN |
1514737-84-8 |
Source


|
| Record name | 5-(1-aminopropan-2-yl)-N,N-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)

![Phenyl[(propan-2-ylcarbamoyl)amino]acetic acid](/img/structure/B2974469.png)
![N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2974470.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)